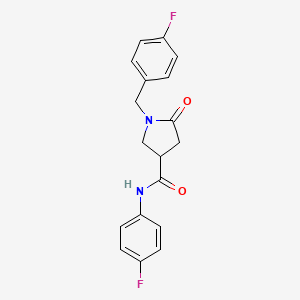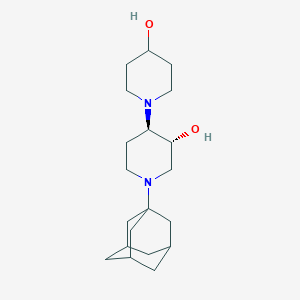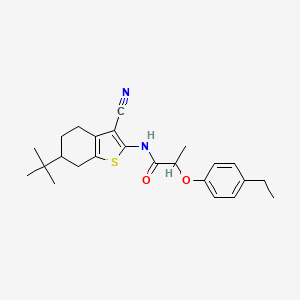
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FFPC, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. FFPC is a novel compound that has shown promising results in various scientific studies, making it a potential candidate for further research and development.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood. However, it has been proposed that 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its antitumor activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis by activating the caspase pathway. The anti-inflammatory and analgesic activity of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit potent biochemical and physiological effects in various scientific studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and prostaglandins. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to exhibit analgesic activity, making it a potential candidate for the treatment of pain associated with inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific studies, making it a potential candidate for further research and development. The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a relatively simple and straightforward process, making it easily accessible for further research. However, the limitations of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide include its potential toxicity and lack of information regarding its pharmacokinetics and pharmacodynamics.
Orientations Futures
The potential applications of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in the field of medicinal chemistry are vast. Further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and inflammatory diseases. Future research should also focus on the optimization of the synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and the development of more potent analogs. In addition, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to determine its suitability for clinical use.
Conclusion
In conclusion, 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has shown promising results in various scientific studies. Its potential applications in the field of medicinal chemistry are vast, making it a potential candidate for further research and development. Further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-fluorobenzylamine and 4-fluorophenyl isocyanate in the presence of a suitable solvent and base. The resulting product is purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry. The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a relatively simple and straightforward process, making it easily accessible for further research.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-3-1-12(2-4-14)10-22-11-13(9-17(22)23)18(24)21-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMYEYXMSNFPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)
![4-[(1-{4-[2-(3-fluorophenyl)-1-piperidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6138507.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6138512.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6138513.png)
![3-[(4-cyclohexyl-1-piperazinyl)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6138521.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide](/img/structure/B6138526.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6138529.png)

![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid](/img/structure/B6138551.png)

![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6138573.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6138575.png)